molecular formula C14H13FN2O2S B4688390 N-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide

N-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-2-thiophenecarboxamide

Cat. No. B4688390
M. Wt: 292.33 g/mol
InChI Key: POIOYTQSBQNGLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting with foundational structures and incorporating functional groups through various chemical processes. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective inhibitors, showcasing a complex synthesis pathway involving fluorophenyl groups similar to the one (Schroeder et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds in this category is typically characterized using techniques such as X-ray diffraction, NMR, and FT-IR spectroscopy. These methods reveal the arrangement of atoms within the molecule and the presence of specific functional groups, contributing to the compound's chemical behavior and properties. For example, water-mediated synthesis of related compounds has provided insights into their molecular structures through experimental and computational studies, highlighting their non-linear optical (NLO) properties and potential interactions with biological targets (Jayarajan et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving thiophene carboxamide derivatives often explore their potential as intermediates in the synthesis of biologically active molecules. These compounds can undergo various chemical reactions, including condensation, substitution, and cyclization, to produce structures with significant pharmacological activities. For instance, Schiff bases of similar thiophene derivatives have shown antimicrobial activities, indicating a wide range of chemical reactivity and potential applications (Bhattacharjee et al., 2012).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties can be influenced by the compound's molecular structure and the presence of specific functional groups. Polyamides derived from similar structures exhibit good solubility in organic solvents and high thermal stability, indicating the impact of molecular design on physical properties (Gutch et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity towards other chemicals, stability under various conditions, and the ability to form complexes with metals or other organic compounds, are determined by the compound's functional groups and overall molecular architecture. Compounds with thiophene and carboxamide groups, similar to the compound of interest, have been explored for their potential as antimicrobial agents, demonstrating significant biological activity which reflects their chemical properties (Puthran et al., 2019).

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. It appears that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[3-(4-fluoroanilino)-3-oxopropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2S/c15-10-3-5-11(6-4-10)17-13(18)7-8-16-14(19)12-2-1-9-20-12/h1-6,9H,7-8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIOYTQSBQNGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.